2-Amino-5-nitrobenzoic acid (CAS 616-79-5), commonly referred to as 5-nitroanthranilic acid, is a bifunctional aromatic building block featuring an aniline moiety positioned ortho to a carboxylic acid, with a strongly electron-withdrawing nitro group at the 5-position. It presents as a bright yellow crystalline powder with a decomposition point near 270 °C, indicating high thermal stability[1]. In industrial and laboratory procurement, it is primarily selected as a regioselective precursor for the synthesis of 6-nitroquinazolinones, specialized azo dyes, and active pharmaceutical ingredients (APIs). The precise spatial arrangement of the 5-nitro group is critical, as it dictates both the downstream pharmacological activity of synthesized heterocycles and the chemical reactivity of the core ring during harsh condensation processes [2].
Substituting 2-Amino-5-nitrobenzoic acid with unsubstituted anthranilic acid or its positional isomers, such as 4-nitroanthranilic acid, fundamentally alters both process chemistry and final product efficacy. The 5-nitro group exerts a strong electron-withdrawing effect that stabilizes the molecule against thermal decarboxylation—a common failure mode for electron-rich anthranilic acids during high-temperature cyclization reactions[1]. Furthermore, in heterocycle synthesis, the position of the nitro group strictly determines the substitution pattern of the resulting ring system; utilizing 4-nitroanthranilic acid yields 7-nitroquinazolinones rather than the targeted 6-nitroquinazolinones [2]. This structural deviation drastically reduces binding affinity and efficacy in established anti-tumor and anti-mycobacterial drug scaffolds, while in biocatalytic applications, enzymes exhibit absolute regioselectivity that renders alternative isomers completely inactive.
In the synthesis of quinazolinone-based pharmaceutical scaffolds, 2-Amino-5-nitrobenzoic acid serves as the direct precursor to 6-nitroquinazolin-4(3H)-one. Condensation with formamide at 150-160 °C yields the 6-nitro derivative with an 82% yield [1]. Substitution with 4-nitroanthranilic acid would structurally force the formation of the 7-nitro isomer, which is incompatible with downstream syntheses of specific anti-neoplastic and anti-mycobacterial agents that require the 6-nitro configuration for optimal receptor binding.
| Evidence Dimension | Target isomer yield and structural outcome |
| Target Compound Data | 82% yield of 6-nitroquinazolin-4(3H)-one |
| Comparator Or Baseline | 4-nitroanthranilic acid |
| Quantified Difference | Produces the 6-nitro isomer exclusively, whereas the comparator yields the 7-nitro isomer. |
| Conditions | Condensation with formamide at 150-160 °C. |
Procurement of the exact 5-nitro isomer is structurally mandatory for synthesizing 6-substituted quinazoline APIs without requiring complex downstream nitration or separation steps.
Anthranilic acid and its electron-rich derivatives (e.g., 5-methylanthranilic acid) are prone to rapid decarboxylation at elevated temperatures, complicating their use in high-temperature condensations. The strongly electron-withdrawing nitro group in 2-Amino-5-nitrobenzoic acid significantly retards this degradation pathway. Kinetic studies of substituted anthranilic acids demonstrate that electron-releasing groups accelerate first-order decarboxylation, whereas electron-withdrawing groups stabilize the carboxylate[1]. This allows 2-Amino-5-nitrobenzoic acid to withstand cyclization temperatures of 150-160 °C without the severe yield losses associated with unsubstituted anthranilic acid.
| Evidence Dimension | Thermal decarboxylation rate |
| Target Compound Data | High stability at 150-160 °C cyclization conditions |
| Comparator Or Baseline | Anthranilic acid and 5-methylanthranilic acid |
| Quantified Difference | Electron-withdrawing 5-nitro group suppresses the rapid decarboxylation observed in electron-rich analogs. |
| Conditions | High-temperature solvent processing. |
Ensures higher process yields and fewer degradation byproducts during harsh thermal cyclization steps compared to standard anthranilic acids.
In biocatalytic applications utilizing 5-nitroanthranilic acid deaminase (NaaA) from Bradyrhizobium sp., the spatial arrangement of the nitro and carboxyl groups is strictly required for substrate recognition. Assays demonstrate that while 2-Amino-5-nitrobenzoic acid is efficiently deaminated to 5-nitrosalicylic acid, structural analogs including 4-nitroanthranilic acid, unsubstituted anthranilic acid, and 5-hydroxyanthranilic acid exhibit 0% detectable activity [1]. The enzyme requires both the nitro and carboxyl groups to be in the meta position relative to each other on the aromatic ring.
| Evidence Dimension | Relative enzymatic deamination activity |
| Target Compound Data | 100% relative activity (efficient deamination) |
| Comparator Or Baseline | 4-nitroanthranilic acid and anthranilic acid |
| Quantified Difference | 0% activity for comparators vs. full activity for the target compound. |
| Conditions | Purified NaaA enzyme assay, pH 7.2, 42-45 °C. |
For environmental remediation modeling or specialized biocatalytic synthesis, the 5-nitro isomer cannot be substituted by the 4-nitro isomer due to absolute enzymatic exclusion.
2-Amino-5-nitrobenzoic acid is the critical building block for MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid), a highly potent and selective blocker of the ANO1/CaCC chloride channel. Structure-activity relationship (SAR) studies reveal that the 5-nitro group on the anthranilic acid core is essential for achieving high binding affinity, yielding an IC50 of 0.08 μM for MONNA [1]. Variations in the nitro group position or its removal drastically reduce the blocking potency, making the 5-nitroanthranilic acid core indispensable for this class of transmembrane protein inhibitors.
| Evidence Dimension | Target receptor blocking potency (IC50) |
| Target Compound Data | IC50 = 0.08 μM (as the MONNA derivative) |
| Comparator Or Baseline | Un-nitrated or alternate-nitrated anthranilic acid derivatives |
| Quantified Difference | The 5-nitro substitution is required to achieve sub-micromolar IC50 values. |
| Conditions | xANO1 current blocking assay. |
Validates the procurement of this specific isomer for pharmaceutical libraries targeting ANO1-related diseases, where other isomers fail to produce potent hits.
Driven by its regioselective cyclization profile, 2-Amino-5-nitrobenzoic acid is the optimal precursor for synthesizing 6-nitroquinazolin-4(3H)-one and its derivatives [1]. Its resistance to decarboxylation allows for efficient high-temperature condensation with formamide, ensuring high yields of the correct regioisomer required for anti-neoplastic and anti-mycobacterial drug scaffolds.
In medicinal chemistry, this compound is specifically procured to synthesize MONNA and related derivatives [2]. The 5-nitro group is strictly required to maintain the sub-micromolar IC50 necessary for investigating and treating ANO1-implicated conditions, such as certain cancers and smooth muscle disorders.
Due to the absolute specificity of enzymes like NaaA for the 5-nitro configuration, this compound is used as the exclusive analytical standard and substrate for studying nitroaromatic degradation pathways in Bradyrhizobium species, where 4-nitro isomers are completely inactive[3].
The electron-withdrawing nature of the 5-nitro group shifts the color profile of the resulting azo dyes and provides thermal and chemical stability to the anthranilic acid precursor during diazotization and coupling processes, preventing unwanted side reactions like decarboxylation that plague electron-rich analogs [4].
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